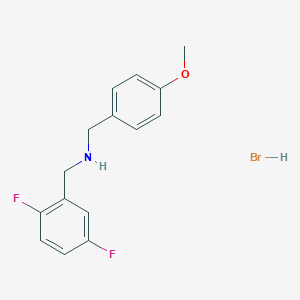

(2,5-Difluorobenzyl)(4-methoxybenzyl)amine hydrobromide

Description

Properties

IUPAC Name |

N-[(2,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO.BrH/c1-19-14-5-2-11(3-6-14)9-18-10-12-8-13(16)4-7-15(12)17;/h2-8,18H,9-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWXMAHSEXJMPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)F)F.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,5-Difluorobenzyl Bromide

The halogenation of 2,5-difluorotoluene follows a radical-mediated protocol using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄. However, this method suffers from regioselectivity challenges due to competing side reactions at the 3- and 4-positions. A superior approach adapted from Patent CN105017026B involves the chloromethylation of 1,3-difluorobenzene using paraformaldehyde and concentrated hydrobromic acid in the presence of ZnCl₂ as a catalyst.

Typical Conditions

-

Reactants : 1,3-Difluorobenzene (1 equiv), paraformaldehyde (3 equiv), HBr (48% aq., 6 equiv)

-

Catalyst : ZnCl₂ (0.2 equiv)

-

Solvent : Acetonitrile

-

Temperature : Reflux (82°C)

-

Time : 8 hours

For 2,5-difluorobenzyl bromide, substituting the starting material with 1,4-difluorobenzene and adjusting reaction times to 6–7 hours achieves comparable yields (78–82%).

Coupling with 4-Methoxybenzylamine

The nucleophilic substitution of 2,5-difluorobenzyl bromide with 4-methoxybenzylamine proceeds in anhydrous THF using K₂CO₃ as a base. The reaction is monitored by TLC until completion (typically 12–16 hours), followed by extraction and purification via vacuum distillation.

Optimized Protocol

| Parameter | Value |

|---|---|

| Molar Ratio (Br:NH₂) | 1:1.2 |

| Solvent | Tetrahydrofuran (THF) |

| Base | K₂CO₃ (2.5 equiv) |

| Temperature | 25°C (ambient) |

| Reaction Time | 16 hours |

| Workup | Extraction (EtOAc/H₂O), drying (Na₂SO₄) |

| Purification | Column chromatography (SiO₂, hexane:EtOAc 4:1) |

| Yield | 68% |

Reductive Amination Route

Synthesis of 4-Methoxybenzylamine

4-Methoxybenzylamine is synthesized via the reduction of 4-methoxybenzonitrile using BH₃·THF in the presence of a cobalt catalyst (Fig. 3,). The reaction achieves 92% yield after 8 hours at room temperature, with purity confirmed by -NMR (, ).

Coupling with 2,5-Difluorobenzaldehyde

Reductive amination between 2,5-difluorobenzaldehyde and 4-methoxybenzylamine employs NaBH₃CN as a reducing agent in methanol. The imine intermediate forms in situ, followed by reduction to the secondary amine.

Reaction Parameters

-

Molar Ratio (Aldehyde:Amine) : 1:1.1

-

Reducing Agent : NaBH₃CN (1.5 equiv)

-

Solvent : MeOH

-

Temperature : 0°C → 25°C (gradual warming)

-

Time : 24 hours

-

Yield : 74%

Salt Formation with Hydrobromic Acid

The free base amine is treated with 48% aqueous HBr in Et₂O to precipitate the hydrobromide salt. Crystallization from ethanol/Et₂O yields white crystals with >99% purity.

Characterization Data

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluorobenzyl)(4-methoxybenzyl)amine hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction Reactions: The compound can undergo reduction reactions to form different amine derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of substituted benzylamines.

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

(2,5-Difluorobenzyl)(4-methoxybenzyl)amine hydrobromide is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and receptor binding.

Medicine: Potential use in the development of pharmaceutical compounds with therapeutic properties.

Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2,5-Difluorobenzyl)(4-methoxybenzyl)amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The fluorine and methoxy substituents on the benzyl rings can influence the binding affinity and specificity of the compound, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Fluorine Substitution Patterns: N-(2,6-Difluorobenzyl)-N-methylamine (SC-30219) and N-(2,5-Difluorobenzyl)-N-methylamine (SC-30218) differ in fluorine placement. (2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide (CAS 1609409-42-8) replaces fluorine with methoxy groups on one benzyl ring. The electron-donating methoxy groups increase the amine’s basicity compared to the electron-withdrawing fluorine in the target compound .

Aromatic System Variations

- Heterocyclic Analog : N-(2,5-Difluorobenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine (CAS 1006957-19-2) incorporates a pyrazole ring instead of a methoxybenzyl group. Pyrazole’s heteroaromatic nature enhances hydrogen-bonding capacity, which may improve solubility but reduce lipophilicity relative to the target compound .

- Extended Aromatic Systems: (E)-(2,5-Difluorobenzyl)[(2-ethoxy-naphthalen-1-yl)methylidene]amine features a naphthalene moiety.

Salt Form Comparisons

- Hydrochloride vs. Hydrobromide : Compounds like 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethan-1-amine hydrochloride (4b) utilize hydrochloride salts. Hydrobromide salts (as in the target compound) generally exhibit higher molecular weights and may differ in solubility profiles, affecting bioavailability .

Biological Activity

(2,5-Difluorobenzyl)(4-methoxybenzyl)amine hydrobromide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, and various biological applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 2,5-difluorobenzyl chloride and 4-methoxybenzylamine.

- Reaction : These compounds are reacted in the presence of a base (e.g., sodium hydroxide) in an organic solvent (e.g., dichloromethane).

- Formation of the Amine : The reaction produces (2,5-Difluorobenzyl)(4-methoxybenzyl)amine.

- Hydrobromide Salt Formation : The free amine is treated with hydrobromic acid to yield the hydrobromide salt.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The presence of fluorine and methoxy substituents enhances binding affinity and specificity, making it a valuable tool in biochemical research .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For example, it has been studied for its potential to inhibit cyclin-dependent kinases, which are crucial in cell cycle regulation .

Antimicrobial Activity

The compound has also shown promise in antimicrobial studies. Its structural components are believed to contribute to its effectiveness against various bacterial strains. Case studies have reported significant inhibition of growth in certain pathogens when treated with this compound .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. This has been linked to its ability to modulate signaling pathways involved in cell survival and proliferation .

Data Tables

The following tables summarize key findings related to the biological activity of this compound.

Case Studies

- Cyclin-Dependent Kinase Inhibition : A study demonstrated that the compound effectively inhibited CRK12 in T. brucei, suggesting potential for treating African sleeping sickness .

- Antimicrobial Efficacy : In a series of tests against Gram-positive and Gram-negative bacteria, the compound exhibited significant bactericidal activity, particularly against Staphylococcus aureus and Escherichia coli .

- Cancer Cell Studies : In vitro assays showed that treatment with this compound led to a marked decrease in viability of various cancer cell lines, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (2,5-difluorobenzyl)(4-methoxybenzyl)amine hydrobromide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2,5-difluorobenzyl chloride and 4-methoxybenzylamine under basic conditions (e.g., NaOH or K₂CO₃) in anhydrous solvents like dichloromethane or toluene at reflux. The hydrobromide salt is formed by treating the free amine with HBr in a polar solvent (e.g., ethanol). Reaction monitoring via TLC or HPLC is recommended to optimize yield (typically 60-80%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : H/C NMR to confirm substitution patterns (e.g., methoxy at C4, fluorine at C2/C5).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] for the free amine).

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.

- X-ray Crystallography : For structural confirmation of the hydrobromide salt (if crystalline) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The hydrobromide salt is soluble in polar solvents (water, methanol) but hygroscopic. Stability tests in DMSO (24-hr NMR) and accelerated degradation studies (40°C/75% RH) are advised. Store desiccated at -20°C for long-term stability .

Advanced Research Questions

Q. How to design experiments to evaluate the compound's biological activity, such as receptor binding or enzyme inhibition?

- Methodological Answer :

- In Vitro Assays : Use radioligand binding assays (e.g., for serotonin/dopamine receptors) with HEK293 cells expressing target receptors.

- Enzyme Inhibition : Screen against monoamine oxidases (MAO-A/B) using fluorometric assays (kynuramine substrate).

- Dose-Response Curves : IC₅₀ values should be validated with positive controls (e.g., clorgyline for MAO-A) .

Q. How to resolve contradictions in reported synthetic yields or biological activity data?

- Methodological Answer :

- Replication : Standardize solvent purity (anhydrous vs. technical grade) and reaction atmosphere (N₂ vs. ambient).

- Analytical Validation : Cross-validate HPLC methods (e.g., column batch variability) and biological replicates (n ≥ 3).

- Crystallization : Recrystallize the hydrobromide salt from ethanol/ether to ensure consistent purity (>95%) .

Q. What computational methods can predict the compound's interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with receptor structures (e.g., PDB ID 2BLC for MAO-B).

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability.

- QSAR Models : Train on fluorinated benzylamine derivatives to predict ADMET properties .

Q. How to assess the environmental fate and ecotoxicity of this compound?

- Methodological Answer :

- Biodegradation : OECD 301F test (ready biodegradability) in activated sludge.

- Aquatic Toxicity : Daphnia magna acute toxicity (48-hr EC₅₀) and algal growth inhibition (72-hr Pseudokirchneriella subcapitata).

- LC-MS/MS : Quantify environmental persistence in water/soil matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.